molecular formula C32H42Cl2N4O3 B12776265 DW49Ttg3JA CAS No. 476013-14-6

DW49Ttg3JA

Cat. No.: B12776265
CAS No.: 476013-14-6
M. Wt: 601.6 g/mol
InChI Key: RVQZVVJLIUXDPN-UHFFFAOYSA-N
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Description

DW49Ttg3JA, also known as 1’-(2-(4-benzoyl-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-N,N-dimethyl(1,4’-bipiperidine)-4’-carboxamide, is a complex organic compound with a molecular formula of C32H42Cl2N4O3 and a molecular weight of 601.61 g/mol . This compound is notable for its unique structure, which includes a morpholine ring and a bipiperidine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DW49Ttg3JA involves multiple steps, starting with the preparation of the morpholine ring and the bipiperidine moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

DW49Ttg3JA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DW49Ttg3JA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DW49Ttg3JA involves its interaction with specific molecular targets, including enzymes and receptors. The compound exerts its effects by:

Comparison with Similar Compounds

DW49Ttg3JA can be compared with similar compounds such as:

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

CAS No.

476013-14-6

Molecular Formula

C32H42Cl2N4O3

Molecular Weight

601.6 g/mol

IUPAC Name

1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3

InChI Key

RVQZVVJLIUXDPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5

Origin of Product

United States

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